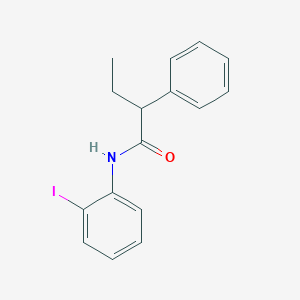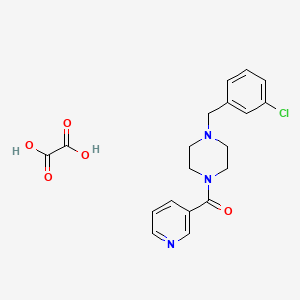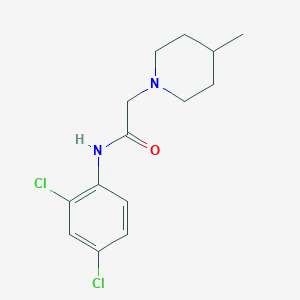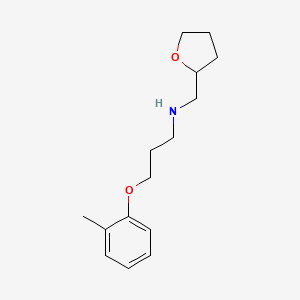
N-(2-iodophenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-2-phenylbutanamide, commonly known as IPPB, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
IPPB has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neuropathic pain. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain. IPPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of IPPB is not fully understood. However, it has been suggested that IPPB exerts its biological effects by modulating the activity of ion channels and receptors in the nervous system. IPPB has been shown to selectively block the T-type calcium channels, which are involved in the transmission of pain signals. It has also been found to activate the GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
IPPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and multiple sclerosis. IPPB has also been found to increase the production of anti-inflammatory cytokines such as IL-10, which helps to suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IPPB is its high potency and selectivity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for studying the physiological and biochemical effects of ion channels and receptors. However, one of the limitations of IPPB is its poor solubility in water, which can make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on IPPB. One area of research is the development of new synthetic methods for IPPB that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of IPPB as a therapeutic agent for various diseases such as cancer and inflammation. Finally, the elucidation of the mechanism of action of IPPB will be critical for understanding its biological effects and for the development of new drugs based on its structure and activity.
Conclusion:
In conclusion, IPPB is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its high potency and selectivity make it a valuable tool for studying the physiological and biochemical effects of ion channels and receptors. Further research is needed to fully understand the mechanism of action of IPPB and to investigate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of IPPB involves the reaction of 2-iodobenzoic acid with 2-phenylbutan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction takes place under mild conditions and yields a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFEXUXDLBZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)


![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)
![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4976408.png)

![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)